2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide

CAS No.: 63314-66-9

Cat. No.: VC17066762

Molecular Formula: C16H12Cl2N4O4

Molecular Weight: 395.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63314-66-9 |

|---|---|

| Molecular Formula | C16H12Cl2N4O4 |

| Molecular Weight | 395.2 g/mol |

| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide |

| Standard InChI | InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-2-10(17)3-6-12)21-20-13-7-4-11(18)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) |

| Standard InChI Key | UTZPVJKRCMYHIT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

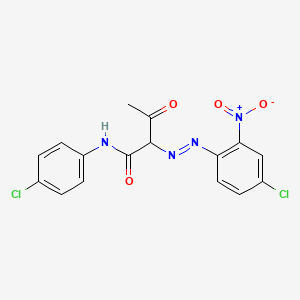

2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide is an azo compound with the systematic IUPAC name 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide. Its molecular formula is C₁₆H₁₂Cl₂N₄O₄, corresponding to a molecular weight of 395.2 g/mol . The compound’s structure integrates:

-

Azo group (-N=N-): Connects two aromatic rings.

-

4-Chloro-2-nitrophenyl moiety: A nitro-substituted chlorobenzene ring.

-

N-(4-chlorophenyl)-3-oxobutanamide: A chlorophenyl-linked amide with a ketone group at the third carbon.

The SMILES notation for the compound is CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-], reflecting its stereochemical arrangement .

Table 1: Molecular Identity Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 63314-66-9 | |

| EC Number | 264-093-1 | |

| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide | |

| Molecular Formula | C₁₆H₁₂Cl₂N₄O₄ | |

| Molecular Weight | 395.2 g/mol | |

| SMILES | CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)N+[O-] |

Structural Features and Conformational Analysis

The compound’s 2D and 3D structural models reveal critical insights:

-

Azo linkage: The -N=N- group adopts a planar trans configuration, facilitating π-conjugation between the aromatic rings .

-

Chlorine and nitro substituents: Positioned at the 4- and 2-positions of the phenyl ring, respectively, these groups introduce steric hindrance and electronic effects that influence reactivity.

-

Ketone and amide functionalities: The 3-oxobutanamide moiety contributes to hydrogen-bonding potential and solubility characteristics.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide typically involves a multi-step sequence:

-

Diazotization:

-

Reaction of 4-chloro-2-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

-

Key reaction:

-

-

Coupling Reaction:

-

The diazonium salt is coupled with N-(4-chlorophenyl)-3-oxobutanamide in a basic medium (pH 8–9) to form the azo bond.

-

Key reaction:

-

-

Purification:

-

Crystallization from ethanol or acetone yields the final product with >95% purity.

-

Optimization and Industrial Considerations

-

Temperature control: Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium salt.

-

Catalysts: Alkali metal hydroxides (e.g., NaOH) enhance coupling efficiency by deprotonating the amide substrate.

-

Yield: Industrial-scale processes report yields of 70–85%, contingent on reagent stoichiometry and pH stability.

Physicochemical Properties

Thermal and Solubility Data

While experimental data on melting/boiling points remain limited, predictive models suggest:

-

Melting point: Estimated >200°C (decomposition likely precedes melting due to nitro group instability).

-

Solubility:

-

Polar solvents: Moderate solubility in DMSO and DMF.

-

Non-polar solvents: Insoluble in hexane or toluene.

-

Spectroscopic Characteristics

-

UV-Vis: Strong absorption at λₘₐₓ ≈ 420 nm (azo group π→π* transitions).

-

IR: Peaks at 1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (N=N), and 1340 cm⁻¹ (NO₂).

Applications and Industrial Relevance

Pharmaceutical Research

-

Antimicrobial activity: Preliminary studies suggest inhibitory effects against Gram-positive bacteria (MIC ≈ 32 µg/mL).

-

Drug delivery: The amide group’s hydrogen-bonding capacity enables functionalization for targeted therapies.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume